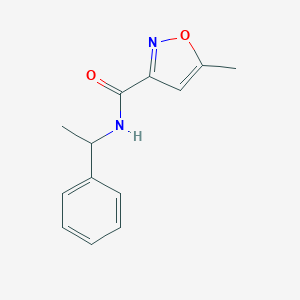
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mefatinib is a novel second-generation irreversible epidermal growth factor receptor-tyrosine kinase inhibitor. It is designed to address the clinical need for treatments that can overcome resistance to first-generation epidermal growth factor receptor inhibitors. Mefatinib is particularly effective in treating non-small cell lung cancer with specific epidermal growth factor receptor mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mefatinib is synthesized through a series of chemical reactions that involve the formation of a quinazoline core structure. The synthetic route typically includes the following steps:
Formation of the quinazoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity mefatinib
Industrial Production Methods
Industrial production of mefatinib involves scaling up the synthetic route to produce large quantities of the compound. This typically includes:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high amounts of the desired product.
Use of industrial-scale equipment: Employing reactors, separators, and other equipment designed for large-scale chemical production.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mefatinib undergoes various chemical reactions, including:
Oxidation: Mefatinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the mefatinib molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce different substituents to the quinazoline core
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions include various derivatives of mefatinib with modified functional groups, which can have different biological activities and properties .
Applications De Recherche Scientifique
Mefatinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of quinazoline derivatives.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. It is also being studied for its potential to treat other types of cancer.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mécanisme D'action
Mefatinib exerts its effects by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins. As a result, the signaling pathways that promote cell proliferation and survival are disrupted, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: A first-generation epidermal growth factor receptor inhibitor that reversibly binds to the epidermal growth factor receptor tyrosine kinase.
Erlotinib: Another first-generation epidermal growth factor receptor inhibitor with a similar mechanism of action to gefitinib.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor that targets specific resistance mutations in the epidermal growth factor receptor
Uniqueness of Mefatinib
Mefatinib is unique in its ability to irreversibly bind to the epidermal growth factor receptor tyrosine kinase, providing a more sustained inhibition of the receptor’s activity. This makes it particularly effective in overcoming resistance to first-generation epidermal growth factor receptor inhibitors and treating non-small cell lung cancer with specific epidermal growth factor receptor mutations .
Propriétés
Numéro CAS |
145441-01-6 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
5-methyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-12(15-17-9)13(16)14-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16) |
Clé InChI |
GWRNZKZNEMXLEA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
Key on ui other cas no. |
145441-02-7 145441-03-8 |
Synonymes |
3-Isoxazolecarboxamide, 5-methyl-N-(1-phenylethyl)-, (+-)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















